molecular formula C27H26FN3O3S B11504455 2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11504455
M. Wt: 491.6 g/mol
InChI Key: VPYCWINMPFPHAZ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a thioxoimidazolidinone core, and a propoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and subsequent functionalization with the fluorobenzyl and propoxyphenylacetamide groups. Common synthetic routes may include:

    Formation of the Thioxoimidazolidinone Core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Propoxyphenylacetamide Moiety: This step may involve amide bond formation using propoxyphenylacetic acid derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the thioxoimidazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
  • 2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
  • 2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C27H26FN3O3S/c1-2-16-34-23-14-12-21(13-15-23)29-25(32)17-24-26(33)31(22-6-4-3-5-7-22)27(35)30(24)18-19-8-10-20(28)11-9-19/h3-15,24H,2,16-18H2,1H3,(H,29,32)

InChI Key

VPYCWINMPFPHAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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